molecular formula C20H14N2O B6030767 2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol

2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol

Cat. No.: B6030767
M. Wt: 298.3 g/mol
InChI Key: LYTGWZJOGKZSPL-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol is a Schiff base compound known for its unique structural properties and potential applications in various fields. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a fluorenylidenehydrazinylidene moiety, which contributes to its distinct chemical behavior and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol typically involves the condensation reaction between 9H-fluoren-9-ylidenehydrazine and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Mechanism of Action

The mechanism of action of 2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol involves its ability to form stable complexes with metal ions, which can then interact with various biological molecules. The compound’s imine group allows it to act as a chelating agent, binding to metal ions and facilitating their transport and reactivity within biological systems . This interaction can influence various molecular pathways, including those involved in oxidative stress and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol is unique due to its fluorenylidenehydrazinylidene moiety, which imparts specific electronic and steric characteristics. This makes it particularly useful in applications requiring strong metal-binding properties and stability under various conditions .

Properties

IUPAC Name

2-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c23-19-12-6-1-7-14(19)13-21-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-13,23H/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTGWZJOGKZSPL-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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